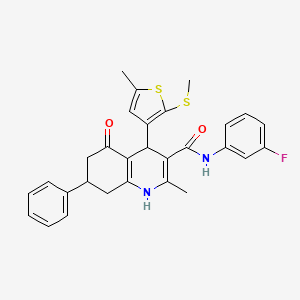
4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C11H14ClN3O4S It is known for its unique structural properties, which include a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-nitrophenol and piperazine.
Reaction with Methylsulfonyl Chloride: The piperazine is reacted with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.
Nitration: The resulting compound is then nitrated to introduce the nitro group at the 6-position of the phenyl ring.
Chlorination: Finally, the compound undergoes chlorination to introduce the chlorine atom at the 2-position of the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Products with various nucleophiles replacing the chlorine atom.
Reduction: Amino derivatives of the compound.
Oxidation: Sulfone derivatives.
科学研究应用
4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methylsulfonyl group can also participate in various biochemical pathways, affecting the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 1-(2-Chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine
- 1-(2-Chloro-6-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-(2-Chloro-6-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Uniqueness
4-(2-Chloro-6-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group, chlorine atom, and methylsulfonyl group makes it a versatile compound for various applications.
属性
分子式 |
C12H16ClN3O4S |
|---|---|
分子量 |
333.79 g/mol |
IUPAC 名称 |
4-(2-chloro-6-nitrophenyl)-2-methyl-1-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H16ClN3O4S/c1-9-8-14(6-7-15(9)21(2,19)20)12-10(13)4-3-5-11(12)16(17)18/h3-5,9H,6-8H2,1-2H3 |
InChI 键 |
OQGHLSPKDQJJAF-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1S(=O)(=O)C)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11634535.png)
![methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide](/img/structure/B11634543.png)
![2-cyclopropyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11634546.png)
![3-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11634549.png)

![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634570.png)
![4-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11634572.png)
![{(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11634574.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634577.png)

![1,3-Dimethyl-5-({1-[2-(4-methylpiperidin-1-YL)-2-oxoethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11634591.png)
![1,3-Dimethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11634604.png)
![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11634612.png)

